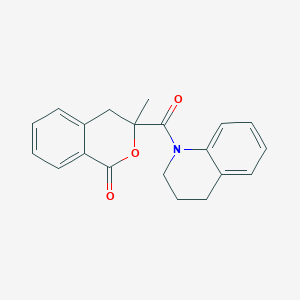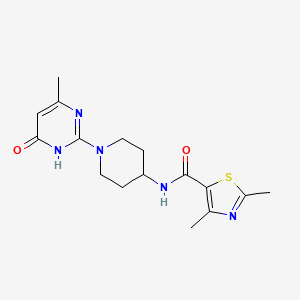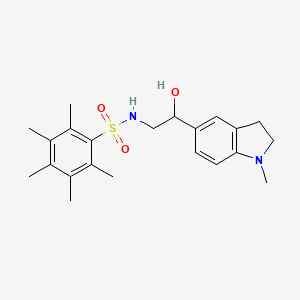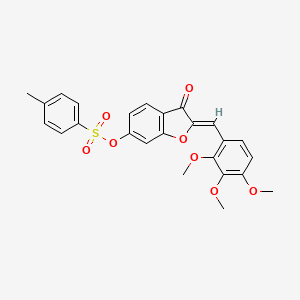![molecular formula C17H11Cl2F3N2O3S B2501176 5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 400088-11-1](/img/structure/B2501176.png)
5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The presence of various substituents like the dichlorophenyl group, methylsulfonyl moiety, and trifluoromethoxyphenyl group suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies. One such method is described in the tandem reaction of propargyl alcohol and N-sulfonylhydrazone, leading to the formation of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole . Although the specific synthesis of the compound is not detailed, the methodology could potentially be adapted for its synthesis by incorporating the appropriate substituents at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and interaction with biological targets. The closely related compounds discussed in the second paper provide insight into the conformational preferences of the pyrazole ring and the impact of different substituents on the overall molecular geometry . The half-chair conformation of the reduced pyridine ring and the equatorial positioning of the methylsulfonyl substituent are notable features that could influence the binding affinity and selectivity of the compound in biological systems.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by the nature of their substituents. The presence of electron-withdrawing groups such as trifluoromethoxy and dichlorophenyl could enhance the electrophilic character of the pyrazole ring, making it more reactive towards nucleophiles. The chemical reactions of such compounds would be diverse, potentially including further functionalization of the ring or participation in the formation of larger heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structural features and the known properties of similar compounds, one can infer that the compound would exhibit significant lipophilicity due to the presence of the trifluoromethoxy and dichlorophenyl groups. This could affect its solubility and permeability across biological membranes. The molecular interactions, such as hydrogen bonding patterns observed in related compounds, suggest that the compound could form specific intermolecular interactions, which may be relevant for its stability and crystalline properties .
Wissenschaftliche Forschungsanwendungen
Biological Activity
A study by Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, closely related to the compound . These compounds, including those with arylsulfonyl moieties, exhibited notable herbicidal and insecticidal activities (Wang et al., 2015).
Molecular Structure and Conformation
Sagar et al. (2017) investigated closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. These compounds, including one with a methylsulfonyl substituent, showed specific molecular conformations and hydrogen bonding, indicating potential utility in precise molecular engineering (Sagar et al., 2017).
Crystal Structure Analysis
Al-Hourani et al. (2015) conducted a study on tetrazole derivatives, similar in structure to the specified compound. They used X-ray crystallography to determine structures, which is vital for understanding molecular interactions and potential applications in drug design (Al-Hourani et al., 2015).
Synthesis and Reactivity
A study by Vasin et al. (2015) described the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, which relates to the reactivity and synthetic routes that could be applied to the compound . This research provides insight into the synthetic versatility of pyrazole compounds (Vasin et al., 2015).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-[4-(trifluoromethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3S/c1-28(25,26)15-9-23-24(16(15)10-2-7-13(18)14(19)8-10)11-3-5-12(6-4-11)27-17(20,21)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGSWJMHVLRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)


![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)


![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)